4-Methylmorpholine-2-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHCYNGGRABGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670253 | |

| Record name | 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841274-05-3 | |

| Record name | 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylmorpholine-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, a plausible synthetic route, expected analytical characteristics, and its strategic applications in modern organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a chiral derivative of morpholine, a privileged scaffold in medicinal chemistry. The presence of a tertiary amine, a carboxylic acid, and a stereocenter at the C-2 position makes it a versatile intermediate for constructing complex molecular architectures. Its hydrochloride salt form is typically employed to improve stability and handling characteristics.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-methylmorpholine-2-carboxylic acid;hydrochloride | [1] |

| CAS Number | 841274-05-3 | [1] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1] |

| Molecular Weight | 181.62 g/mol | [1] |

| Canonical SMILES | CN1CCOC(C1)C(=O)O.Cl | [1] |

| InChIKey | HWHCYNGGRABGQT-UHFFFAOYSA-N | [1] |

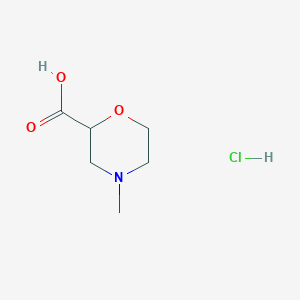

Chemical Structure

The structure features a morpholine ring N-methylated at the 4-position and carboxylated at the 2-position. The C-2 carbon is a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

Caption: 2D Structure of this compound.

Physicochemical Properties

The data presented below are primarily computed values, as extensive experimental data for this specific compound are not widely published. These values provide essential estimations for experimental design.

| Property | Predicted Value | Source |

| Melting Point | 226.29 °C (for free base) | [2] |

| Boiling Point | 264.95 °C at 760 mmHg (for free base) | [2] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [3] |

| logP | -0.5984 | [3] |

| Solubility | Slightly soluble in water. | [2] |

Synthesis and Spectroscopic Characterization

While this compound is not a common commercial product, a robust synthetic route can be proposed based on established chemical transformations. This section outlines a validated methodology for its preparation and the expected analytical profile for structural confirmation.

Proposed Synthesis: A Self-Validating Workflow

The most logical and efficient synthesis is a reductive amination of the parent morpholine-2-carboxylic acid. This method is direct, high-yielding, and avoids harsh conditions that could lead to racemization or decomposition. The protocol is adapted from a nearly identical synthesis of 4-methylmorpholine-3-carboxylic acid, providing a strong procedural basis.[4]

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Charging the Reactor: To a solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.2 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 10 wt% of the starting material) to the mixture.

-

Causality Insight: Palladium on carbon is a highly effective and standard catalyst for heterogeneous hydrogenation. It provides a surface for the reaction between hydrogen gas and the iminium intermediate formed in situ, ensuring a clean reduction.

-

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature for 24 hours.

-

Workup and Isolation:

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh solvent.

-

Trustworthiness Principle: Complete removal of the heterogeneous catalyst is critical. Filtration through Celite ensures no residual catalyst contaminates the product or interferes with subsequent steps.

-

Concentrate the filtrate under reduced pressure to yield crude 4-methylmorpholine-2-carboxylic acid as the free base.

-

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether) dropwise with stirring.

-

Final Product Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum to obtain the final product.

Expected Spectroscopic Profile

As experimental spectra for this specific compound are not publicly available, this section provides a predictive analysis based on its structure. This is a crucial tool for researchers to validate their synthetic results.

¹H NMR Spectroscopy (Predicted, in D₂O):

The proton signals will be shifted downfield compared to the free base due to the protonation of the nitrogen and the electron-withdrawing effect of the ammonium and carboxyl groups.

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| N-CH ₃ | Singlet (s) | ~3.0 | The methyl group on the electron-deficient nitrogen is deshielded. |

| Ring Protons | Multiplets (m) | 3.2 - 4.4 | The diastereotopic protons of the morpholine ring will form a complex series of overlapping multiplets. Protons adjacent to oxygen (C3-H, C5-H) will be further downfield (~3.8-4.4 ppm) than those adjacent to nitrogen (C6-H). |

| C2-H | Multiplet (m) | ~3.6 - 3.8 | The proton at the chiral center, alpha to both the carboxyl group and the oxygen, will be a distinct multiplet. |

¹³C NMR Spectroscopy (Predicted, in D₂O):

| Carbon | Approx. δ (ppm) | Rationale |

| C =O | ~175 | Typical chemical shift for a carboxylic acid carbon. |

| C -2 | ~68-72 | Alpha to both oxygen and the carboxylic acid group, resulting in a significant downfield shift. |

| C -3, C -5 | ~65-68 | Carbons adjacent to the ring oxygen. |

| C -6 | ~52-55 | Carbon adjacent to the protonated nitrogen. |

| N-C H₃ | ~45 | Methyl carbon attached to the quaternary ammonium nitrogen. |

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 146.08 (for the free base, C₆H₁₁NO₃). The hydrochloride salt will dissociate in the ESI source, and the protonated free base will be observed.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z ~101.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a chiral synthetic building block.

Privileged Scaffold: The morpholine ring is a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, which is crucial for developing effective CNS-penetrant drugs.[3]

Bifunctional Handle: The molecule possesses two key functional handles for further elaboration:

-

Carboxylic Acid: Can be readily converted into amides, esters, or reduced to an alcohol. This is a primary site for coupling with other fragments in a larger synthesis.

-

Tertiary Amine: While generally stable, it influences the molecule's basicity and solubility.

Caption: Role as an intermediate in amide bond formation.

Chiral morpholine carboxylic acids are of significant interest because biological systems are stereospecific. The ability to introduce an enantiomerically pure morpholine fragment is essential for creating drugs with high efficacy and reduced off-target effects.[3] This building block is ideally suited for incorporation into novel inhibitors, receptor antagonists, or other potential therapeutics where precise three-dimensional structure is paramount.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: Based on aggregated GHS data for the parent compound, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Conclusion

This compound represents a valuable and specialized tool for the advanced organic chemist. Its combination of a privileged morpholine scaffold, defined stereochemistry, and reactive carboxylic acid handle makes it an attractive starting material for the synthesis of novel, complex molecules. While not a common off-the-shelf reagent, the straightforward and robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation and subsequent use in research and development programs. The predictive analytical data serves as a reliable benchmark for structural verification, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

References

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2009). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. Retrieved January 3, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved January 3, 2026, from [Link]

-

ACS Publications. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Retrieved January 3, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3. Retrieved January 3, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved January 3, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methyl-morpholine-hydrochloride. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine hydrochloride. PubChem. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride: A Chiral Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS Number: 841274-05-3), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential applications in medicinal chemistry, and outline essential analytical and safety protocols. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory and developmental work.

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the landscape of modern pharmaceutical development, the morpholine moiety is recognized as a "privileged structure."[1] Its presence in a molecule can bestow favorable physicochemical properties, such as enhanced aqueous solubility and improved metabolic stability, which are critical for drug efficacy and pharmacokinetics.[1] When this scaffold incorporates a stereocenter, as in 4-Methylmorpholine-2-carboxylic acid, it becomes a powerful tool for introducing chirality—a fundamental consideration in the design of molecules that interact with the inherently chiral biological systems of the human body.[1]

This compound exists as a chiral entity due to the stereocenter at the C-2 position of the morpholine ring. This guide will focus on the properties and synthesis of this compound as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and formulation. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 841274-05-3 | [2] |

| Molecular Formula | C₆H₁₂ClNO₃ | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| IUPAC Name | 4-methylmorpholine-2-carboxylic acid;hydrochloride | [2] |

| Canonical SMILES | CN1CCOC(C1)C(=O)O.Cl | [2] |

| Topological Polar Surface Area | 49.8 Ų | [2] |

| Predicted Solubility | Slightly soluble in water | [3] |

| Predicted Melting Point | 226.29 °C | [3] |

| Predicted Boiling Point | 264.95 °C at 760 mmHg | [3] |

Structural Representation:

The chemical structure of this compound is depicted below. The morpholine ring adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle.[4]

Caption: Chemical structure of this compound.

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A logical approach would commence with the synthesis of an N-protected morpholine-2-carboxylic acid ester, for which concise methods have been reported, followed by N-methylation and subsequent hydrolysis and salt formation. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on related literature.[5][6] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid ester

This step can be adapted from the concise synthesis of related compounds.[5] The reaction of (S)-epichlorohydrin with a suitable N-Boc protected amino alcohol would yield the chiral morpholine core.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of amines.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (S)-N-Boc-morpholine-2-carboxylic acid ester in a suitable solvent.

-

Reagent Addition: Add an excess of formaldehyde (as a 37% aqueous solution) and formic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3 & 4: Deprotection, Hydrolysis, and Salt Formation

-

Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Salt Formation: After acidic workup to isolate the free carboxylic acid, the hydrochloride salt can be formed by dissolving the compound in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in a compatible solvent. The resulting precipitate can be collected by filtration and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system to achieve high purity.

Applications in Medicinal Chemistry

The 4-methylmorpholine-2-carboxylic acid scaffold is a versatile building block for the synthesis of a diverse range of biologically active molecules. While specific examples of its incorporation into marketed drugs are not prevalent in the public domain, its potential can be inferred from the activities of related morpholine derivatives.

-

Antiviral Agents: Quinoline-4-carboxylic acid derivatives have shown potent antiviral activity, and the incorporation of a morpholine moiety could enhance pharmacokinetic properties.[7][8]

-

Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often interacts with the solvent-exposed region of the ATP-binding pocket. The carboxylic acid functionality of the title compound provides a convenient handle for further elaboration into more complex structures.

-

Neurodegenerative Diseases: Morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as acetylcholinesterase.[9]

The chirality at the C-2 position is of paramount importance, as stereoisomers can exhibit significantly different pharmacological activities and toxicological profiles. The ability to introduce a specific stereocenter early in the synthetic route using a building block like this compound is a significant advantage in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

While experimental spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine ring protons, the N-methyl group, and the exchangeable carboxylic acid proton. The proton at the C-2 position would likely appear as a multiplet. |

| ¹³C NMR | Distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the morpholine ring, and the N-methyl carbon.[11][12] |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N and C-O stretching of the morpholine ring, and N-H stretching from the hydrochloride salt. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the morpholine ring.[4][13] |

Chromatographic Purity and Enantiomeric Excess

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase gradient is the method of choice for determining the chemical purity of the compound.

Enantiomeric Excess (e.e.) Determination:

The enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for this analysis.

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.[14]

-

Mobile Phase Optimization: A typical starting mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.[10]

-

Method Validation: Once separation is achieved, the method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for similar compounds, this compound may be associated with the following hazards:[2]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it may be hygroscopic, so storage in a desiccator may be advisable to prevent moisture absorption.[15] Stability studies should be conducted to determine the appropriate shelf-life and storage conditions.[16]

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex pharmaceutical compounds. Its morpholine core offers desirable physicochemical properties, while the chiral carboxylic acid functionality provides a strategic point for further chemical elaboration. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, potential applications, and essential analytical and safety considerations. As research in medicinal chemistry continues to advance, the utility of such well-defined, chiral intermediates will undoubtedly grow, enabling the discovery and development of novel therapeutics.

References

-

Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Chiral HPLC Method Development. (n.d.). Retrieved January 2, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 2, 2026, from [Link]

-

Epichlorohydrin - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Getting Started with Chiral Method Development - Regis Technologies. (2022, October 14). Retrieved January 2, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved January 2, 2026, from [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 2, 2026, from [Link]

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved January 2, 2026, from [Link]

-

Predictive Stability Studies - CHIRAL LABORATORIES. (n.d.). Retrieved January 2, 2026, from [Link]

-

High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

- CN103121978A - Method for preparing N-methylmorpholine - Google Patents. (n.d.).

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH. (2023, February 8). Retrieved January 2, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

- CN111675677B - Synthesis process of N-methylmorpholine - Google Patents. (n.d.).

-

4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Antiviral Drugs - PMC - PubMed Central - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound (C6H11NO3) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reductive amination of amines with formaldehyde ? | ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org. (2012, April 2). Retrieved January 2, 2026, from [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of multifunctional polymers bearingactive ingredients - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

-

How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? | ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. (2013, April 24). Retrieved January 2, 2026, from [Link]

-

Morpholine-4-carboxylic acid 2,6-dibromo-4-formyl-phenyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

- US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide - Google Patents. (n.d.).

Sources

- 1. 4-Methylmorpholine-2-carboxylic acid | 842949-48-8 | Benchchem [benchchem.com]

- 2. This compound | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]

- 7. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. 4-Methylmorpholine (109-02-4) 13C NMR [m.chemicalbook.com]

- 12. 4-Methylmorpholine N-oxide(7529-22-8) 13C NMR [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. hplc.today [hplc.today]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

synthesis of 4-Methylmorpholine-2-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride

Introduction

Substituted morpholines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique structural and physicochemical properties, often imparting improved solubility and metabolic stability, make them valuable scaffolds in drug discovery.[1] 4-Methylmorpholine-2-carboxylic acid, in particular, is a bifunctional building block featuring a tertiary amine and a carboxylic acid moiety. The presence of a stereocenter at the C-2 position further enhances its utility, offering the potential for stereospecific interactions with biological targets.[1] This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, intended for researchers, chemists, and professionals in drug development. The methodologies described are grounded in established chemical principles, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a convergent strategy. The core morpholine-2-carboxylic acid scaffold is synthesized first, followed by N-methylation and subsequent salt formation. This approach allows for the isolation and characterization of key intermediates, ensuring the quality of the final product.

Our retrosynthetic strategy is outlined below:

Figure 1: Retrosynthetic pathway for this compound.

This guide will focus on a well-documented and robust pathway that begins with chiral epichlorohydrin to construct the morpholine ring, ensuring stereochemical control from the outset.

Part 1: Synthesis of the Morpholine-2-Carboxylic Acid Scaffold

A highly efficient and scalable synthesis of enantiomerically pure N-Boc-morpholine-2-carboxylic acid has been reported, starting from inexpensive chiral epichlorohydrin.[2][3] This method avoids chromatography, making it particularly suitable for large-scale production.[2][3] The key steps involve the formation of the morpholine ring, followed by functional group manipulations to yield the desired carboxylic acid.

Mechanism and Rationale

The initial step involves the reaction of N-benzylethanolamine with (R)-epichlorohydrin. The amine acts as a nucleophile, opening the epoxide ring to form a chlorohydrin intermediate. Subsequent treatment with a base, such as tetraethylammonium hydroxide, facilitates an intramolecular Williamson ether synthesis. The alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride to form the six-membered morpholine ring.

The N-benzyl group serves as a protecting group for the nitrogen atom during this phase. It is subsequently removed via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O). The Boc group is a crucial protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions.

The final step in forming the scaffold is the oxidation of the primary alcohol at the 2-position to a carboxylic acid. A selective oxidation using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite is a common and effective method for this transformation.

Figure 2: Workflow for the synthesis of the N-Boc-morpholine-2-carboxylic acid scaffold.

Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

This protocol is adapted from the work of Deona et al.[2]

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine

-

To a suitable reactor, charge N-benzylethanolamine (1.0 mol), water (100 mL), and isopropanol (100 mL).

-

Cool the mixture to 20 °C and add (R)-epichlorohydrin (1.05 mol). Stir the resulting solution overnight at ambient temperature.

-

Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over approximately 5 minutes. The reaction is exothermic.

-

After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH is approximately 9.

-

Add water (350 mL) and extract the product with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: N-Debenzylation and Boc Protection

-

Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate.

-

Dissolve the resulting crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Stir until the reaction is complete, then perform an aqueous workup to isolate the crude (S)-N-Boc-2-hydroxymethylmorpholine.

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

-

Dissolve the crude (S)-N-Boc-2-hydroxymethylmorpholine in a biphasic solvent system (e.g., dichloromethane and water).

-

Add TEMPO (catalytic amount) and potassium bromide.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (NaOCl) dropwise, maintaining the pH between 9 and 10 by the simultaneous addition of a dilute base (e.g., 0.5 M NaOH).

-

Once the reaction is complete, quench any excess oxidant with sodium thiosulfate.

-

Separate the layers and acidify the aqueous layer to a low pH (e.g., 2) with cold 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid.

Part 2: N-Methylation and Hydrochloride Salt Formation

With the morpholine-2-carboxylic acid scaffold in hand, the next key transformation is the methylation of the secondary nitrogen to form the tertiary amine. The Eschweiler-Clarke reaction is the classic and most direct method for this transformation.[4][5]

Mechanism and Rationale: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[4][6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7] This is because a tertiary amine cannot form an iminium ion with formaldehyde, which is a crucial intermediate in the reaction pathway.[7]

The mechanism proceeds as follows:

-

The secondary amine of the morpholine-2-carboxylic acid attacks the formaldehyde to form a hemiaminal intermediate.

-

This intermediate dehydrates to form a transient iminium ion.

-

Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine. The driving force for this step is the formation of the stable carbon dioxide molecule.[7]

This reaction is generally compatible with carboxylic acid functional groups.[8][9]

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation and Salt Formation

Step 1: Boc Deprotection and N-Methylation (Eschweiler-Clarke Reaction)

-

Dissolve the (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4 M in dioxane or concentrated aqueous HCl) and stir at room temperature until the Boc group is fully cleaved (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude morpholine-2-carboxylic acid hydrochloride.

-

To the crude product, add an excess of aqueous formaldehyde (37 wt %, ~2.5 eq) and formic acid (~2.5 eq).

-

Heat the mixture to 80-90 °C and maintain for several hours (e.g., 4-18 hours) until the reaction is complete.[6]

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution).

-

The product can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic amino acid, or by proceeding directly to the salt formation.

Step 2: Formation of this compound

-

After the N-methylation reaction, concentrate the solution under reduced pressure to remove excess reagents.

-

Dissolve the residue in a minimal amount of water or a suitable alcohol (e.g., isopropanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary

The following table summarizes the key reactants and expected products for this synthetic sequence.

| Step | Starting Material | Key Reagents | Product |

| 1 | N-Benzylethanolamine, (R)-Epichlorohydrin | Et₄NOH | (S)-4-Benzyl-2-(hydroxymethyl)morpholine |

| 2 | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | H₂, Pd/C, Boc₂O | (S)-N-Boc-2-hydroxymethylmorpholine |

| 3 | (S)-N-Boc-2-hydroxymethylmorpholine | TEMPO, NaOCl | (S)-N-Boc-morpholine-2-carboxylic acid |

| 4 | (S)-N-Boc-morpholine-2-carboxylic acid | HCl, HCHO, HCOOH | 4-Methylmorpholine-2-carboxylic acid HCl |

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight |

| 4-Methylmorpholine-2-carboxylic acid | C₆H₁₁NO₃ | 145.16 g/mol [10] |

| 4-Methylmorpholine-2-carboxylic acid HCl | C₆H₁₂ClNO₃ | 181.62 g/mol [11] |

Conclusion

This guide has detailed a robust and well-precedented synthetic route for the preparation of this compound. By leveraging a chromatography-free synthesis for the chiral morpholine core and employing the classic Eschweiler-Clarke reaction for N-methylation, this pathway is both efficient and scalable. The mechanistic discussions provide the necessary scientific grounding for researchers to troubleshoot and adapt these procedures for their specific needs. The resulting compound is a valuable building block for further elaboration in medicinal chemistry and drug discovery programs.

References

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Deona, C. A., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(15), 6054–6057. Retrieved from [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid. Retrieved from [Link]

-

PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-methylmorpholine.

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

PMC. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Scirp.org. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

-

PMC. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

Sources

- 1. 4-Methylmorpholine-2-carboxylic acid | 842949-48-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. scirp.org [scirp.org]

- 10. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 11. This compound | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a key building block in modern synthetic chemistry. From its fundamental physicochemical properties to its applications in complex molecular design, this document serves as a critical resource for professionals in the field.

Core Molecular Attributes

This compound is a heterocyclic compound valued for its utility as a constrained amino acid analogue. Its rigid morpholine scaffold and chiral center make it a desirable component in the synthesis of bioactive molecules and peptidomimetics.

Chemical Structure and Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | PubChem[1] |

| Molecular Weight | 181.62 g/mol | PubChem[1] |

| CAS Number | 841274-05-3 | PubChem[1] |

| Parent Compound | 4-Methylmorpholine-2-carboxylic acid | PubChem[1] |

| Parent MW | 145.16 g/mol | BuyersGuideChem[2] |

Structural Visualization

A clear understanding of the molecule's three-dimensional arrangement is paramount for predicting its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol

-

N-Methylation of Diethanolamine: Diethanolamine is reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate to yield N-methyldiethanolamine. The reaction is typically performed in a polar aprotic solvent.

-

Cyclization to form N-Methylmorpholine: The N-methyldiethanolamine is then subjected to a dehydration and cyclization reaction, often catalyzed by a strong acid, to form N-methylmorpholine.

-

Selective Oxidation at C2: This is a critical and often challenging step. It involves the selective oxidation of the carbon adjacent to the oxygen and nitrogen atoms. This can be achieved using various methods, including enzymatic oxidation or with specific chemical oxidants.

-

Introduction of the Carboxylic Acid Group: The oxidized intermediate is then converted to the carboxylic acid. This may involve hydrolysis of a nitrile or oxidation of an aldehyde.

-

Formation of the Hydrochloride Salt: The free base, 4-Methylmorpholine-2-carboxylic acid, is dissolved in a suitable organic solvent, and anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is added to precipitate the hydrochloride salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final high-purity product.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

-

Peptidomimetics: Its constrained cyclic structure is used to introduce conformational rigidity into peptides, which can lead to increased potency, selectivity, and metabolic stability.

-

Asymmetric Synthesis: The chiral center at the 2-position makes it a useful chiral building block for the synthesis of enantiomerically pure complex molecules.

-

Drug Discovery: It serves as a scaffold for the development of novel therapeutic agents targeting a wide range of diseases.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group, the morpholine ring protons, and the α-proton to the carboxylic acid. The integration and splitting patterns are used to confirm the structure. |

| ¹³C NMR | Resonances for all six carbon atoms, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (m/z = 145.16) and fragmentation patterns consistent with the structure. |

| FT-IR | Characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, as well as N-H and C-H stretches. |

| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should match the calculated values for the molecular formula C₆H₁₂ClNO₃. |

Safe Handling and Storage

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

Sources

A-Scientist's Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth examination of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as enhanced solubility and metabolic stability.[1] This document elucidates the molecule's core structure, including its stereochemistry, and links these features to its chemical properties and reactivity. We present a detailed, field-proven protocol for its synthesis and characterization, emphasizing self-validating methodologies through integrated analytical checkpoints. Furthermore, this guide explores the compound's application as a chiral building block, providing a comprehensive resource for researchers, chemists, and professionals in drug development.

Elucidation of the Core Structure

This compound is a derivative of morpholine, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its structure is defined by three key functional groups which dictate its chemical behavior and utility.

-

Morpholine Ring: The foundational scaffold is a morpholine ring, which adopts a chair conformation, analogous to cyclohexane. The endocyclic oxygen and nitrogen atoms at positions 1 and 4, respectively, significantly influence the molecule's polarity and hydrogen bonding capabilities.

-

N-Methyl Group: The nitrogen atom at the 4-position is substituted with a methyl group, forming a tertiary amine. This feature prevents N-acylation or N-alkylation reactions at this site and influences the compound's basicity.

-

C2-Carboxylic Acid: A carboxylic acid moiety is attached to the carbon at the 2-position. This group provides an acidic handle for chemical modifications, such as amide bond formation.

-

Chirality: The carbon at the 2-position (C2) is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific three-dimensional arrangement of atoms is critical in medicinal chemistry, as biological systems are stereospecific.[1]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The tertiary amine is protonated by hydrochloric acid, forming a quaternary ammonium salt. This salt form typically enhances the compound's stability and water solubility, making it easier to handle and formulate.

The molecular formula for the salt is C₆H₁₂ClNO₃, and its IUPAC name is 4-methylmorpholine-2-carboxylic acid;hydrochloride.[2]

Physicochemical Properties Derived from Structure

The unique combination of functional groups within the structure gives rise to its specific physicochemical properties. These properties are critical for predicting its behavior in both synthetic and biological systems.

| Property | Value | Source | Rationale |

| Molecular Weight | 181.62 g/mol | PubChem[2] | Sum of the atomic weights of C₆H₁₂ClNO₃. |

| Molecular Formula | C₆H₁₁NO₃ (free base) | PubChem[3] | The core organic structure without the hydrochloride. |

| CAS Number | 841274-05-3 | SynHet[4] | Unique identifier for the hydrochloride salt. |

| Predicted Solubility | Slightly soluble in water | BuyersGuideChem[5] | The polar morpholine ring and ionic salt form enhance water solubility, though this can be limited by the organic backbone. |

| Predicted Melting Point | 226.29 °C | BuyersGuideChem[5] | The ionic nature of the hydrochloride salt leads to a relatively high melting point due to strong intermolecular forces in the crystal lattice. |

Synthesis and Spectroscopic Confirmation of the Structure

The synthesis of 4-Methylmorpholine-2-carboxylic acid is a multi-step process that requires careful control to achieve the desired product. The following protocol is a representative method based on the reductive amination of a morpholine precursor. This process serves as a self-validating system, with analytical checkpoints to ensure reaction completion and structural integrity.

Logical Workflow for Synthesis and Verification

Caption: Synthesis and validation workflow for 4-Methylmorpholine-2-carboxylic acid HCl.

Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of a morpholine-3-carboxylic acid precursor, which is structurally analogous to the 2-carboxylic acid isomer. The principles are directly transferable.

Objective: To synthesize this compound via reductive amination.

Causality: This method is chosen for its high efficiency and clean conversion. Formaldehyde serves as the methyl group source, and palladium on carbon is a robust catalyst for the hydrogenation that follows the initial iminium ion formation.

Materials:

-

Morpholine-2-carboxylic acid (1 equivalent)

-

Aqueous formaldehyde (37%, 1.2 equivalents)

-

10% Palladium on carbon (Pd/C), 50% water wet

-

Methanol (solvent)

-

1M Hydrochloric Acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: To a solution of morpholine-2-carboxylic acid in methanol, add aqueous formaldehyde.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Stir the solution vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This is a critical checkpoint to prevent side reactions from over-incubation.

-

Workup - Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is crucial to prevent the fine catalyst powder from passing through and contaminating the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methylmorpholine-2-carboxylic acid.

-

Salt Formation: Dissolve the crude product in a minimal amount of methanol and add 1M HCl in diethyl ether dropwise until precipitation is complete.

-

Final Product: Isolate the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Confirmation

-

¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals include:

-

A singlet around 2.9 ppm corresponding to the three protons of the N-methyl group.[6]

-

A series of multiplets between 3.0 and 4.3 ppm representing the protons on the morpholine ring. The proton at C2, adjacent to the carboxylic acid, will likely be shifted downfield.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals for the N-methyl morpholine moiety would appear around 46 ppm (N-CH₃), 54 ppm, and 67 ppm (ring carbons).

-

FTIR: Infrared spectroscopy confirms the presence of key functional groups. Expect to see a broad absorption band around 2400-3000 cm⁻¹ characteristic of the carboxylic acid O-H stretch and the N-H⁺ stretch of the ammonium salt. A sharp, strong peak will be present around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

The Structure in Action: Applications in Synthesis

This compound is primarily utilized as a specialized building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

-

Chiral Scaffold: As a chiral molecule, enantiomerically pure forms of this compound are valuable starting materials for asymmetric synthesis. They allow for the introduction of a defined stereocenter into a target molecule, which is crucial for achieving specific biological activity.[1]

-

Peptide Coupling and Amide Bond Formation: The parent compound, N-Methylmorpholine (NMM), is widely used as a non-nucleophilic base in peptide coupling reactions.[7] It activates carboxylic acids for reaction with amines without competing in the reaction itself. While the carboxylic acid derivative discussed here is not used as a base, its structural motif is common in molecules designed for such transformations. The carboxylic acid can be activated and coupled with various amines to build larger, more complex structures.

-

Drug Discovery: The morpholine ring is a "privileged scaffold" because it often imparts desirable properties to drug candidates, including improved aqueous solubility and metabolic stability, which can lead to better pharmacokinetic profiles.[1] This building block allows for the direct incorporation of this valuable scaffold into new chemical entities.

Safety and Handling

GHS Hazard: GHS07 - Irritant.[4] Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methylmorpholine-2-carboxylic acid (C6H11NO3). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-morpholine-hydrochloride. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

-

Rasayan J. Chem. (2011). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Retrieved from [Link]

Sources

- 1. 4-Methylmorpholine-2-carboxylic acid | 842949-48-8 | Benchchem [benchchem.com]

- 2. This compound | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Methylmorpholine-2-carboxylic acid hcl [synhet.com]

- 5. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 6. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

Navigating the Solubility Landscape of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride: A Technical Guide

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the factors governing its solubility, present methodologies for its accurate determination, and offer insights grounded in established scientific principles.

Unveiling the Molecule: this compound

This compound is a chiral morpholine derivative.[1] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The presence of a carboxylic acid at the 2-position and a methyl group on the nitrogen at the 4-position introduces specific stereochemical and electronic features that dictate its interactions with solvent molecules.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[3]

The interplay of the polar carboxylic acid and the morpholine nitrogen (which is protonated in the hydrochloride salt) with the more non-polar N-methyl group and cyclic ether backbone creates a molecule with a nuanced solubility profile. Understanding this balance is key to predicting its behavior in various solvent systems.

The Solubility Profile: A Quantitative and Qualitative Analysis

The solubility of a compound is not a single value but rather a spectrum that depends on the solvent, temperature, pH, and the presence of other solutes. For this compound, its behavior is largely dictated by its ionic nature and the presence of functional groups capable of hydrogen bonding.

Aqueous Solubility

Table 1: Predicted Aqueous Solubility

| Parameter | Predicted Value | Conditions |

| Solubility in Water | Soluble to Freely Soluble | 25 °C, Neutral pH |

| Solubility in PBS (pH 7.4) | Soluble to Freely Soluble | 25 °C |

Note: Actual solubility data should be determined empirically. The values presented here are based on the properties of the functional groups.

Solubility in Organic Solvents

The solubility in organic solvents will vary significantly based on the solvent's polarity, protic or aprotic nature, and its ability to interact with the solute.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Polar protic solvent, can hydrogen bond and solvate the ionic species. |

| Ethanol | Polar Protic | Sparingly Soluble | Lower polarity than methanol, less effective at solvating the salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, effectively solvates the cation. |

| Dichloromethane (DCM) | Nonpolar | Insoluble | Low polarity, unable to disrupt the crystal lattice of the salt. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Polar aprotic, but less effective than DMSO. |

This trend highlights a crucial principle: for salts, the solvent's ability to solvate both the cation and the anion is paramount. Polar aprotic solvents like DMSO can effectively surround the cation, while polar protic solvents like methanol can solvate both ions through hydrogen bonding and dipole interactions.

Methodologies for Solubility Determination

Accurate and reproducible solubility data is the bedrock of successful formulation development. Several methods can be employed, each with its own advantages and considerations. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.

The Shake-Flask Method (Gold Standard)

The shake-flask method, as described by the OECD Guideline for Testing of Chemicals, Test No. 105, remains the gold standard for determining thermodynamic solubility.[6][7][8] Its principle is straightforward: an excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.[6]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, methanol) in a sealed, clear container.

-

Equilibration: Place the container in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.[6]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution is saturated, a prerequisite for measuring thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[6]

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[6]

-

Validated Analytical Method: Guarantees the accuracy and precision of the concentration measurement.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

High-Throughput Screening (HTS) Methods

In early drug discovery, high-throughput methods are often employed for rapid solubility assessment. These methods typically measure kinetic solubility, which is the concentration at which a compound precipitates from a concentrated DMSO stock solution when added to an aqueous buffer. This can result in supersaturated solutions and higher apparent solubility values than the true thermodynamic solubility.

Workflow for a Generic HTS Kinetic Solubility Assay

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not static. Several factors can significantly alter its behavior in solution.

pH

The pH of the aqueous medium will have a profound effect on the ionization state of the carboxylic acid group.

-

Low pH (pH < pKa of COOH): At a pH significantly below the pKa of the carboxylic acid, this group will be predominantly in its neutral, protonated form (-COOH). The molecule will still carry a positive charge on the morpholine nitrogen.

-

High pH (pH > pKa of COOH): At a pH above the pKa of the carboxylic acid, this group will be deprotonated to its carboxylate form (-COO⁻). The molecule will now be a zwitterion, with both a positive charge on the nitrogen and a negative charge on the carboxylate.

The zwitterionic form is often highly polar and can exhibit high aqueous solubility due to strong interactions with water. Therefore, the solubility of this compound is expected to be lowest at its isoelectric point and increase at both lower and higher pH values.

Relationship between pH and Ionization State

Sources

- 1. 4-Methylmorpholine-2-carboxylic acid | 842949-48-8 | Benchchem [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. This compound | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to the Stability and Storage of 4-Methylmorpholine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylmorpholine-2-carboxylic acid hydrochloride (MMCA-HCl). As a crucial building block in contemporary drug discovery and development, a thorough understanding of its chemical stability is paramount to ensure the integrity of research and the quality of pharmaceutical intermediates. This document synthesizes key chemical properties, outlines potential degradation pathways based on the reactivity of the morpholine scaffold, and provides detailed protocols for assessing stability. The recommendations herein are grounded in established principles of chemical stability testing and data from analogous structures, offering a framework for maintaining the purity and potency of MMCA-HCl in a laboratory setting.

Introduction: The Role and Importance of this compound

This compound is a substituted morpholine derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. The morpholine ring is a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacological activity, improve physicochemical properties such as aqueous solubility, and optimize metabolic stability. The carboxylic acid and N-methyl functionalities of MMCA-HCl offer versatile handles for synthetic elaboration, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Given its application in multi-step syntheses, the chemical stability of MMCA-HCl is a critical parameter. Degradation of this starting material can lead to the formation of impurities that may carry through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed understanding of the factors influencing the stability of MMCA-HCl and to establish best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability and reactivity.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClNO₃ | [PubChem CID: 45480217][1] |

| Molecular Weight | 181.62 g/mol | [PubChem CID: 45480217][1] |

| IUPAC Name | 4-methylmorpholine-2-carboxylic acid;hydrochloride | [PubChem CID: 45480217][1] |

| CAS Number | 841274-05-3 | [PubChem CID: 45480217][1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water (predicted) | - |

The presence of a carboxylic acid, a tertiary amine, and an ether linkage within the morpholine ring suggests several potential routes for chemical degradation. The hydrochloride salt form generally enhances stability and water solubility compared to the free base.

Recommended Storage and Handling

Based on the general principles of chemical stability and information from safety data sheets of related morpholine compounds, the following storage and handling procedures are recommended to minimize degradation of this compound.

Core Storage Recommendations:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to reduce the rate of potential thermal decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. The compound is hygroscopic and should be protected from humidity.

-

Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and atmospheric contaminants.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids (beyond its salt form).[2][3]

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, an analysis of the chemical structure allows for the postulation of several likely degradation pathways. These are primarily based on the known reactivity of the morpholine ring and its substituents.

Caption: Workflow for a forced degradation study.

5.1. Materials and Reagents

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

A suitable buffer for pH control (e.g., phosphate or acetate)

-

Calibrated stability chambers (for thermal and photostability)

-

HPLC system with a UV detector (or PDA) and a mass spectrometer (LC-MS)